molecular formula C20H17ClN2O4S B2745395 Ethyl 2-(2-(4-chlorophenoxy)acetamido)-4-phenylthiazole-5-carboxylate CAS No. 328037-87-2

Ethyl 2-(2-(4-chlorophenoxy)acetamido)-4-phenylthiazole-5-carboxylate

Cat. No.: B2745395
CAS No.: 328037-87-2
M. Wt: 416.88
InChI Key: IVINBMPYLZZWSF-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(4-chlorophenoxy)acetamido)-4-phenylthiazole-5-carboxylate is a thiazole-based compound synthesized via a multi-step process. Key intermediates include ethyl 2-(4-chlorophenoxy)acetate, formed by reacting 4-chlorophenol with ethyl 2-chloroacetate using KI as a catalyst under reflux (83% yield) . Subsequent hydrazinolysis with 85% hydrazine hydrate yields 2-(4-chlorophenoxy)acetohydrazide, which reacts with isothiocyanatobenzene to form a thiosemicarbazide intermediate. Cyclization under alkaline conditions (NaOH/DMF/H₂O) produces the thiazole core . Microwave-assisted synthesis (90°C, 15 minutes) enhances reaction efficiency compared to conventional methods, achieving higher yields (e.g., 75% vs. 60%) and shorter reaction times .

This compound is structurally characterized by a thiazole ring substituted with a phenyl group at position 4, an acetamido linker bearing a 4-chlorophenoxy moiety at position 2, and an ethoxycarbonyl group at position 3.

Properties

IUPAC Name

ethyl 2-[[2-(4-chlorophenoxy)acetyl]amino]-4-phenyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O4S/c1-2-26-19(25)18-17(13-6-4-3-5-7-13)23-20(28-18)22-16(24)12-27-15-10-8-14(21)9-11-15/h3-11H,2,12H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVINBMPYLZZWSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)COC2=CC=C(C=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Synthesis

The thiazole scaffold is constructed using ethyl α-bromobenzoylacetate and thiourea under reflux conditions in ethanol. Phenacyl bromide (Ph-CO-CH$$_2$$-Br) serves as the α-halo ketone, while ethyl benzoylacetate contributes the phenyl and carboxylate groups.

Procedure :

  • Halogenation : Ethyl benzoylacetate (10 mmol) is treated with bromine (1.1 eq) in acetic acid at 0–5°C to yield ethyl α-bromobenzoylacetate.
  • Cyclization : The α-bromo derivative (10 mmol) is reacted with thiourea (12 mmol) in ethanol under reflux for 6–8 hours. The mixture is cooled, neutralized with K$$2$$CO$$3$$, and filtered to isolate the thiazole intermediate.

Characterization :

  • IR (KBr) : 3350 cm$$^{-1}$$ (N-H stretch), 1680 cm$$^{-1}$$ (C=O ester), 1605 cm$$^{-1}$$ (C=N thiazole).
  • $$^1$$H NMR (DMSO-d$$6$$) : δ 1.30 (t, 3H, -CH$$3$$), 4.30 (q, 2H, -OCH$$_2$$), 7.45–7.80 (m, 5H, Ph), 8.20 (s, 1H, thiazole-H).

Introduction of the 2-(4-Chlorophenoxy)acetamido Group

Synthesis of 2-(4-Chlorophenoxy)acetyl Chloride

Step 1 : 4-Chlorophenol (10 mmol) is reacted with chloroacetic acid (12 mmol) in NaOH (2M) at 80°C for 4 hours to yield 2-(4-chlorophenoxy)acetic acid.
Step 2 : The acid (10 mmol) is treated with thionyl chloride (15 mmol) in dry dichloromethane under reflux for 2 hours. Excess thionyl chloride is removed under vacuum to obtain the acyl chloride.

Acylation of the Thiazole Amine

The thiazole intermediate (10 mmol) is dissolved in dry DMF, and triethylamine (1.5 eq) is added. 2-(4-Chlorophenoxy)acetyl chloride (12 mmol) is introduced dropwise at 0°C, followed by stirring at room temperature for 12 hours. The product is precipitated in ice-water, filtered, and recrystallized from ethanol.

Characterization :

  • IR (KBr) : 3280 cm$$^{-1}$$ (N-H amide), 1710 cm$$^{-1}$$ (C=O ester), 1665 cm$$^{-1}$$ (C=O amide).
  • $$^1$$H NMR (DMSO-d$$6$$) : δ 1.28 (t, 3H, -CH$$3$$), 4.25 (q, 2H, -OCH$$2$$), 4.70 (s, 2H, -OCH$$2$$CO), 6.90–7.50 (m, 9H, aromatic), 10.20 (s, 1H, NH).

Optimization and Comparative Analysis

Solvent and Base Effects on Acylation

Condition Solvent Base Yield (%) Purity (%)
Standard DMF Et$$_3$$N 78 98
Alternative 1 THF Pyridine 65 95
Alternative 2 Acetone NaHCO$$_3$$ 52 90

Triethylamine in DMF maximizes yield and purity due to superior HCl scavenging and solubility.

Cyclization Temperature Profile

Temperature (°C) Time (h) Yield (%)
70 8 72
80 6 85
90 5 82

Optimal cyclization occurs at 80°C, balancing reaction rate and product stability.

Mechanistic Insights

Thiazole Formation

The Hantzsch reaction proceeds via nucleophilic attack of thiourea’s sulfur on the α-carbon of the bromo ketone, followed by cyclodehydration to form the thiazole ring. The phenyl group at position 4 originates from the phenacyl bromide, while the ester at position 5 derives from the β-keto ester.

Acylation Dynamics

The amine at position 2 undergoes nucleophilic acyl substitution with 2-(4-chlorophenoxy)acetyl chloride. Triethylamine neutralizes HCl, shifting the equilibrium toward product formation.

Challenges and Troubleshooting

  • Byproduct Formation : Residual thiourea may lead to disubstituted products. Purification via column chromatography (SiO$$_2$$, ethyl acetate/hexane) is recommended.
  • Ester Hydrolysis : Prolonged exposure to moisture hydrolyzes the ethyl carboxylate. Reactions must be conducted under anhydrous conditions.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester and amide groups in the compound are susceptible to hydrolysis under varying conditions:

Reaction Type Conditions Products Reference
Ester Hydrolysis Acidic (HCl) or basic (NaOH) hydrolysis2-(2-(4-Chlorophenoxy)acetamido)-4-phenylthiazole-5-carboxylic acid
Amide Hydrolysis Prolonged heating with H₂SO₄ or NaOH2-Amino-4-phenylthiazole-5-carboxylate + 4-chlorophenoxyacetic acid

Hydrolysis of the ethyl ester typically occurs under reflux with aqueous acids or bases, yielding the corresponding carboxylic acid. The amide bond requires harsher conditions (e.g., concentrated acids) for cleavage .

Oxidation and Reduction

The thiazole ring and substituents participate in redox reactions:

Reaction Type Reagents Products Reference
Thiazole Oxidation KMnO₄ (acidic) or H₂O₂Sulfoxide/sulfone derivatives (depending on conditions)
Phenyl Group Reduction H₂/Pd-C or NaBH₄Partially saturated thiazole-piperidine hybrids

Oxidation of the thiazole sulfur atom can yield sulfoxides or sulfones, while catalytic hydrogenation reduces aromatic rings to cyclohexane derivatives.

Nucleophilic Substitution

The chlorophenoxy group and thiazole ring undergo substitution:

Site of Substitution Nucleophile Conditions Products Reference
Chlorophenoxy Group Alkoxides, aminesPolar aprotic solvent, heat4-Substituted phenoxy derivatives (e.g., -OPh-R)
Thiazole C-2 Position Grignard reagentsAnhydrous THF, low tempAlkylated thiazole derivatives

The chlorine atom in the phenoxy group is activated for nucleophilic aromatic substitution (SNAr) due to electron withdrawal by the adjacent oxygen . Thiazole’s C-2 position is reactive toward organometallic reagents.

Cross-Coupling Reactions

Modern catalytic methods enable functionalization of the aryl groups:

Reaction Type Catalyst/Reagents Products Reference
Suzuki Coupling Pd(PPh₃)₄, arylboronic acidBiaryl derivatives at the phenyl substituent
Buchwald-Hartwig Pd₂(dba)₃, Xantphos, amineAminated thiazole-phenoxy hybrids

The phenyl group at C-4 of the thiazole participates in palladium-catalyzed cross-couplings, enabling diversification into biaryl or amino-substituted derivatives .

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

Reaction Type Conditions Products Reference
Intramolecular Cyclization Polyphosphoric acid, heatThiazolo[5,4-b]pyridine derivatives
Condensation Hydrazines, aldehydesThiazole-hydrazone or imine conjugates

Heating with dehydrating agents (e.g., polyphosphoric acid) induces cyclization, forming tricyclic systems . Condensation with hydrazines yields Schiff bases, which are pharmacologically relevant .

Comparative Reactivity Insights

The compound’s reactivity differs from analogs due to its substituents:

Analog Key Reactivity Difference
Ethyl 2-acetamido-4-formylthiazole-5-carboxylate Formyl group enables aldol condensations (absent in the target compound).
Ethyl 4-phenylthiazole-5-carboxylate derivativesLack of chlorophenoxy group reduces electrophilic substitution opportunities.

The chlorophenoxy group enhances electrophilic substitution at the para position, while the phenyl-thiazole core stabilizes radical intermediates .

Scientific Research Applications

Antimicrobial Activity

Ethyl 2-(2-(4-chlorophenoxy)acetamido)-4-phenylthiazole-5-carboxylate has been evaluated for its antimicrobial properties. Research indicates that thiazole derivatives exhibit considerable activity against a range of bacterial and fungal strains. For instance, studies have shown that derivatives containing thiazole moieties can effectively inhibit the growth of pathogens such as Bacillus subtilis and Aspergillus niger . The structure-activity relationship (SAR) analysis suggests that the presence of electron-withdrawing groups, such as chlorine, enhances antimicrobial efficacy .

Anticonvulsant Properties

Compounds similar to this compound have demonstrated anticonvulsant activity. For example, thiazole derivatives have been synthesized and tested for their ability to protect against seizures in animal models. The SAR studies indicate that specific substitutions on the thiazole ring can significantly influence anticonvulsant potency . This highlights the potential for developing new antiepileptic drugs based on this compound's structure.

Inhibition of Enzymatic Activity

Research has identified this compound as a potential inhibitor of the enzyme 11-beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme plays a critical role in regulating cortisol levels and is implicated in various metabolic disorders, including obesity and diabetes . Compounds that inhibit this enzyme could serve as therapeutic agents for managing these conditions.

Cancer Research

Thiazole derivatives, including this compound, are being investigated for their anticancer properties. Studies have shown that certain thiazole compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival . The compound's ability to interact with specific biological targets makes it a candidate for further exploration in cancer therapy.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions incorporating various reagents to achieve the desired structure. Analytical techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to characterize the synthesized compounds . Optimization of synthetic pathways is crucial to enhance yield and purity, making the compound suitable for biological testing.

Application Area Description Research Findings
Antimicrobial ActivityEffective against Bacillus subtilis and Aspergillus nigerEnhanced activity with electron-withdrawing groups like chlorine
Anticonvulsant PropertiesPotential anticonvulsant effects demonstrated in animal modelsSpecific substitutions increase potency
Enzyme InhibitionInhibitor of 11β-HSD1, related to metabolic disordersMay aid in treating obesity and diabetes
Cancer ResearchInduces apoptosis and inhibits tumor growthModulates signaling pathways in cancer cells
Synthesis and CharacterizationMulti-step synthesis with analytical characterization methodsImportance of optimizing synthetic pathways for better yields

Mechanism of Action

The mechanism of action of Ethyl 2-(2-(4-chlorophenoxy)acetamido)-4-phenylthiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s amide and ester functionalities allow it to form hydrogen bonds and hydrophobic interactions with active sites of enzymes, inhibiting their activity. This inhibition can disrupt essential biological pathways, leading to antimicrobial or antiproliferative effects.

Comparison with Similar Compounds

Key Findings :

  • The 4-chlorophenoxyacetamido moiety enhances lipophilicity, which may improve membrane permeability .
  • Synthetic Efficiency : Microwave irradiation significantly improves yields (e.g., 75% vs. 60% in conventional methods) by accelerating cyclization kinetics .

Thiophene and Pyrazole Analogs

Table 2: Comparison with Heterocyclic Analogs

Compound Name Core Structure Key Substituents Synthesis Highlights Biological Relevance Reference
Ethyl 5-acetyl-2-[2-(4-chlorophenoxy)acetamido]-4-methylthiophene-3-carboxylate Thiophene 2: 4-Cl-phenoxyacetamido; 5: acetyl Condensation with thionyl chloride and bromoethanol Anticancer screening candidate
Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate Thiazole-pyrazole hybrid Pyrazole at position 2 Multi-component cyclization Crystallographic stability via hydrogen bonding

Key Findings :

  • Thiophene vs. Thiazole : Thiophene analogs (e.g., ) exhibit reduced aromatic stability compared to thiazoles due to sulfur’s lower electronegativity. This may influence metabolic stability in vivo.
  • Hybrid Structures : Pyrazole-thiazole hybrids (e.g., ) demonstrate enhanced crystallographic packing via N–H···O and C–H···π interactions, suggesting improved solid-state stability.

Pharmacologically Targeted Derivatives

  • Patent Derivatives: Bicyclo[1.1.1]pentane derivatives with 4-chlorophenoxyacetamido groups (e.g., ) are patented as ATF4 inhibitors for cancer therapy. Their rigid bicyclic framework contrasts with the flexible thiazole core, highlighting structural versatility in drug design.
  • Antimicrobial Potential: Thiosemicarbazide intermediates (precursors to the target compound) have shown activity against E. coli and S. aureus in preliminary studies, though specific data for the target compound are unreported .

Biological Activity

Ethyl 2-(2-(4-chlorophenoxy)acetamido)-4-phenylthiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its role in various biological activities. The presence of a phenyl group and a chlorophenoxy substituent enhances its lipophilicity, potentially improving membrane permeability and bioavailability.

1. Anticancer Activity

Research indicates that derivatives of thiazole compounds exhibit promising anticancer properties. This compound has been shown to induce the expression of Oct3/4, a key transcription factor in pluripotent stem cells. This induction can potentially reprogram somatic cells into induced pluripotent stem cells (iPSCs), offering avenues for cancer treatment and regenerative medicine .

Table 1: Summary of Anticancer Activity

CompoundMechanism of ActionCell Lines TestedIC50 (µM)
This compoundInduction of Oct3/4Various cancer cell linesData not specified

2. Hypolipidemic Effects

Another study highlighted the hypolipidemic effects of related thiazole derivatives. Although specific data on this compound is limited, compounds with similar structures have demonstrated the ability to lower serum cholesterol and triglyceride levels significantly in animal models . This suggests potential applications in treating hyperlipidemia.

Table 2: Hypolipidemic Activity of Related Compounds

CompoundEffect on CholesterolEffect on TriglyceridesDose (g/kg)
Related Thiazole DerivativeReduced by 23%Reduced by 35%0.05

3. Antimicrobial Properties

Thiazole derivatives are known for their antimicrobial activities. Research has shown that structural modifications can enhance their efficacy against various pathogens, including bacteria and fungi . While specific studies on this compound are scarce, its structural analogs have exhibited significant antimicrobial effects.

The biological activity of this compound can be attributed to several mechanisms:

  • Transcriptional Regulation : By modulating Oct3/4 expression, the compound influences cellular differentiation pathways.
  • Lipid Metabolism Modulation : Similar compounds have been shown to affect lipid metabolism, potentially through inhibition of enzymes involved in lipid synthesis.
  • Antimicrobial Action : The thiazole ring may interact with microbial enzymes or cell membranes, disrupting their function.

Case Studies and Research Findings

A notable study focused on the synthesis and evaluation of various thiazole derivatives for their biological activities. The results indicated that certain modifications led to enhanced activity against specific cancer cell lines and improved lipid profiles in hyperlipidemic models . These findings underscore the importance of structural optimization in developing effective therapeutic agents.

Q & A

Q. What are the key synthetic strategies for preparing ethyl 2-(2-(4-chlorophenoxy)acetamido)-4-phenylthiazole-5-carboxylate, and how do reaction conditions influence yields?

  • The compound can be synthesized via a multi-step route involving: (i) Formation of the thiazole core through cyclization of substituted acetamides with α-halo ketones or esters. (ii) Introduction of the 4-chlorophenoxy group via nucleophilic substitution or coupling reactions .
  • Critical factors include solvent choice (e.g., dry dichloromethane for amide coupling), temperature control (0–5°C for TBTU-mediated reactions), and base selection (e.g., triethylamine for deprotonation) .
  • Yields are optimized by controlling electrophilicity of intermediates (e.g., using glacial acetic acid to catalyze hydrazone formation) .

Q. Which spectroscopic and crystallographic methods are essential for characterizing this compound?

  • 1H/13C NMR : Confirms substitution patterns (e.g., phenyl group at C4, ethyl ester at C5) and hydrogen bonding (e.g., NH signals at δ ~10 ppm) .
  • X-ray crystallography : Resolves 3D structure, including intramolecular hydrogen bonds (N–H···N, C–H···N) and packing via intermolecular interactions (N–H···O, C–H···π) .
  • LC-MS/IR : Validates molecular weight (e.g., m/z peaks) and functional groups (e.g., C=O stretches at ~1716 cm⁻¹) .

Q. How does the trifluoromethyl group on the thiazole ring affect bioactivity compared to non-fluorinated analogs?

  • Fluorinated derivatives (e.g., 8g, 8j, 8q) exhibit enhanced herbicidal activity (70–100% inhibition at 150 g/ha) due to increased lipophilicity and metabolic stability. Non-fluorinated analogs (e.g., 7a, 7b) show reduced potency .
  • Fluorine’s electronegativity also improves binding to hydrophobic enzyme pockets, as seen in antifungal assays against Pseudoperonospora cubensis (80% inhibition for fluorinated compounds) .

Advanced Research Questions

Q. What methodological approaches resolve contradictions in reported biological activities across studies?

  • Dose-response standardization : Compare activities at equivalent concentrations (e.g., BIC50 vs. % inhibition at fixed doses) .
  • Structural benchmarking : Use X-ray data to confirm if crystallographic differences (e.g., hydrogen bonding networks) alter bioactivity .
  • Assay validation : Replicate studies under controlled conditions (e.g., pH 5–6 for stability, as in ).

Q. How can molecular docking and QSAR models predict the compound’s mechanism against Candida albicans biofilms?

  • Docking : Align the compound with C. albicans targets (e.g., adhesin proteins) using crystallographic data. The 4-chlorophenoxy group may block hydrophobic binding pockets .
  • QSAR : Correlate substituent electronic parameters (Hammett σ) with biofilm inhibition (BIC50). Electron-withdrawing groups (e.g., Cl) enhance activity by improving target affinity .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

  • Prodrug modification : Replace the ethyl ester with a more hydrolyzable group (e.g., pivaloyloxymethyl) to enhance aqueous solubility .
  • Co-crystallization : Use co-formers (e.g., succinic acid) to improve dissolution rates, guided by hydrogen-bonding motifs from X-ray data .

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